molecular formula C25H17BrN2O2 B4685904 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide

Cat. No. B4685904
M. Wt: 457.3 g/mol
InChI Key: VXQPTHSHQGVEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide, also known as BRD9539, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by a group of researchers from the Structural Genomics Consortium (SGC) in Toronto, Canada. Since then, BRD9539 has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide is a potent and selective inhibitor of bromodomain-containing proteins. It binds to the acetyl-lysine recognition pocket of the bromodomain, thereby preventing the interaction between the bromodomain and acetylated lysine residues on histones. This leads to the inhibition of gene transcription and other biological processes that are regulated by bromodomain-containing proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein target. For example, inhibition of BRD4 by this compound has been shown to lead to a decrease in the expression of inflammatory genes in macrophages. Inhibition of BRD2 and BRD3 by this compound has been shown to lead to a decrease in the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide in lab experiments is its high potency and selectivity for bromodomain-containing proteins. This allows for specific inhibition of these proteins without affecting other cellular processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide in scientific research. One potential application is in the development of new cancer therapies. Bromodomain-containing proteins have been shown to play a critical role in the proliferation of cancer cells, and inhibitors such as this compound may have therapeutic potential. Another potential application is in the study of epigenetic regulation, as bromodomain-containing proteins are known to play a key role in this process. Overall, the continued use and development of this compound is likely to lead to new insights into the role of bromodomain-containing proteins in various biological processes.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide has been used extensively in scientific research as a tool to investigate the role of various proteins in different biological processes. For example, it has been used to study the function of the bromodomain-containing protein BRD4, which plays a critical role in gene transcription. This compound has also been used to study the function of other bromodomain-containing proteins, such as BRD2 and BRD3.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O2/c1-15-16(25-28-22-12-2-3-14-23(22)30-25)7-6-13-21(15)27-24(29)19-10-4-9-18-17(19)8-5-11-20(18)26/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQPTHSHQGVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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